2-Ethyl-5-fluorobenzoxazole serves as a crucial structural motif in the synthesis of a novel teniposide analog, 4,6-O-thenylidene-β-D-glucopyranoside-(2″-acetamido, 3″-acetyl-di-S-5-fluorobenzoxazole)-4'-demethylepipodophyllotoxin (compound 16 in the study) []. This compound is categorized as a heterocyclic aromatic compound due to the presence of the benzoxazole ring. The study investigates the potential of this compound as a less toxic antitumor agent compared to the FDA-approved drug teniposide [].
While the study does not provide a detailed analysis of the molecular structure of 2-ethyl-5-fluorobenzoxazole itself, it describes the structure of compound 16, which incorporates the moiety []. The structure of compound 16 was confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].
Although the study doesn't explicitly elaborate on the mechanism of action of 2-ethyl-5-fluorobenzoxazole itself, it suggests that the incorporation of this moiety into the teniposide analog (compound 16) contributes to its reduced toxicity compared to teniposide []. This reduced toxicity is linked to milder DNA damage and less potent inhibition of PI3K, a crucial enzyme involved in cell growth and survival [].
The sole application of 2-ethyl-5-fluorobenzoxazole identified in the literature is its use as a building block in the synthesis of the novel teniposide derivative, compound 16 []. This compound exhibits promising antitumor activity in vitro against the HepG2 liver cancer cell line with an IC50 value of 125.1 µM []. More importantly, compound 16 demonstrates significantly reduced toxicity towards human healthy cells (HL-7702, H8, MRC-5, and HMEC) compared to teniposide []. In vivo studies using a HepG2 xenograft model confirmed the antitumor efficacy of compound 16, highlighting its potential as a less toxic anticancer drug candidate [].
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7